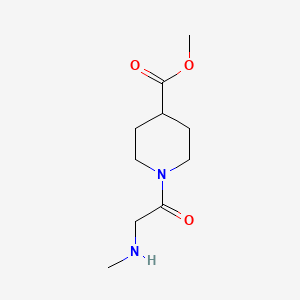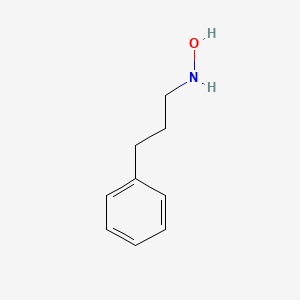
Methyl 1-(methylglycyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(methylglycyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H18N2O3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(methylglycyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methylglycine derivatives under controlled conditions. One common method includes the use of methyl piperidine-4-carboxylate as a starting material, which undergoes a series of reactions including methylation and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using commercially available reagents and solvents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(methylglycyl)piperidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 1-(methylglycyl)piperidine-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1-(methylglycyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl piperidine-4-carboxylate: A closely related compound used in similar applications.
N-Boc-piperidine-4-carboxylate: Another derivative with protective groups used in organic synthesis.
Uniqueness
Methyl 1-(methylglycyl)piperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methylglycyl group differentiates it from other piperidine derivatives, providing unique properties that can be exploited in various applications .
Propriétés
Formule moléculaire |
C10H18N2O3 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
methyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-11-7-9(13)12-5-3-8(4-6-12)10(14)15-2/h8,11H,3-7H2,1-2H3 |
Clé InChI |
BFBFPDWMVNKJQY-UHFFFAOYSA-N |
SMILES canonique |
CNCC(=O)N1CCC(CC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)







